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molecular formula C9H10O4 B8418148 5-Acetyl-2,4-dihydroxybenzyl alcohol

5-Acetyl-2,4-dihydroxybenzyl alcohol

Cat. No. B8418148
M. Wt: 182.17 g/mol
InChI Key: YJMAIGNEYZKZSS-UHFFFAOYSA-N
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Patent
US05294613

Procedure details

One gram of 5-acetyl-2,4-dihydroxybenzaldehyde was hydrogenated in the presence of 1 g of 10% palladium on carbon in 150 ml of ethanol. After about 1 hour, hydrogen uptake ceased and hydrogenation was terminated. The reaction mixture was filtered and concentrated in vacuo. The residue was dissolved in approximately 30 ml of ethyl acetate and cooled in the refrigerator. The resulting solid was recovered by filtration affording 0.66 g of the desired title intermediate, m.p. =151°-152° C. The same reaction when run on a 5-fold scale provide 2.76 g of material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]([OH:13])=[CH:6][C:7]([OH:12])=[C:8]([CH:11]=1)[CH:9]=[O:10])(=[O:3])[CH3:2].[H][H]>[Pd].C(O)C>[C:1]([C:4]1[C:5]([OH:13])=[CH:6][C:7]([OH:12])=[C:8]([CH:11]=1)[CH2:9][OH:10])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C(=CC(=C(C=O)C1)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenation was terminated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in approximately 30 ml of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
cooled in the refrigerator
FILTRATION
Type
FILTRATION
Details
The resulting solid was recovered by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C(=CC(=C(CO)C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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